molecular formula C10H10N2O2 B1437499 1,5-Dimethyl-1H-indazole-3-carboxylic acid CAS No. 1033693-06-9

1,5-Dimethyl-1H-indazole-3-carboxylic acid

Cat. No. B1437499
M. Wt: 190.2 g/mol
InChI Key: WNBAJBKNPZUTIB-UHFFFAOYSA-N
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Description

“1,5-Dimethyl-1H-indazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1033693-06-9. It has a linear formula of C10 H10 N2 O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years. A variety of strategies have been developed, including transition metal-catalyzed reactions and reductive cyclization reactions . Direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents has been reported .


Molecular Structure Analysis

The molecular structure of “1,5-Dimethyl-1H-indazole-3-carboxylic acid” is represented by the InChI code: 1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(10(13)14)11-12(8)2/h3-5H,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

“1,5-Dimethyl-1H-indazole-3-carboxylic acid” is a solid substance at room temperature . It has a molecular weight of 190.2 .

Scientific Research Applications

Chemical Synthesis and Derivatives

1,5-Dimethyl-1H-indazole-3-carboxylic acid and its derivatives are used in various chemical syntheses. Schmidt et al. (2006) explored the use of 1,2-dimethylindazolium-3-carboxylates, derivatives of indazole alkaloids, in the production of N-heterocyclic carbenes of indazole. These derivatives can be prepared from 1H-indazol-3-carboxylic acid and have applications in the synthesis of pseudo-cross-conjugated mesomeric betaines (Schmidt et al., 2006).

Bioactivity and Antispermatogenic Agents

Some derivatives of 1H-indazole-3-carboxylic acid, such as 1-halobenzyl-1H-indazole-3-carboxylic acids, have been studied for their bioactivity. Corsi and Palazzo (1976) synthesized halogenated derivatives and found them to exhibit potent antispermatogenic activity (Corsi & Palazzo, 1976).

Crystal Structure Analysis

Research has been conducted to understand the crystal structure of indazole derivatives. Hu Yong-zhou (2008) studied the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, which provided insights into its polymorphic forms and potential bioactivity (Hu Yong-zhou, 2008).

Enthalpy of Formation Studies

Orozco-Guareño et al. (2019) investigated the molar standard enthalpy of formation of 1H-indazole-3-carboxylic acid and other indazoles, providing valuable data for understanding their energetic and structural properties (Orozco-Guareño et al., 2019).

Polymorphism and Supramolecular Structure

Studies on the supramolecular structure of NH-indazoles, including derivatives of 1H-indazole-3-carboxylic acid, have been conducted. Teichert et al. (2007) analyzed the effect of fluorination on the supramolecular structure of these compounds, revealing insights into their crystallographic properties (Teichert et al., 2007).

Novel Derivative Synthesis

Reddy et al. (2013) synthesized novel oxazole derivatives from 1-methyl-1H-Indazole 3-carboxylic acid, showcasing the chemical versatility of indazole derivatives in creating new compounds with potential applications in various fields (Reddy et al., 2013).

Quantum Mechanical Studies

A quantum mechanical study by Schmidt et al. (2009) focused on indazolium-3-carboxylate and its decarboxylation product, providing insights into the chemical behavior and structural changes of these molecules (Schmidt et al., 2009).

Safety And Hazards

The safety data sheet for “1,5-Dimethyl-1H-indazole-3-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1,5-dimethylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(10(13)14)11-12(8)2/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBAJBKNPZUTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-1H-indazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Furlotti, MA Alisi, C Apicella… - Journal of medicinal …, 2012 - ACS Publications
Since the discovery of the serotonin 4 receptor (5-HT 4 R), a large number of receptor ligands have been studied. The safety concerns and the lack of market success of these ligands …
Number of citations: 30 pubs.acs.org

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